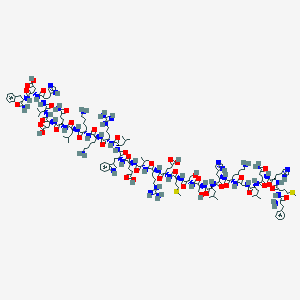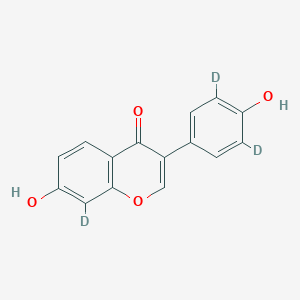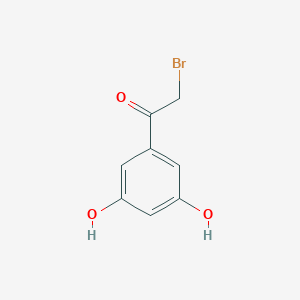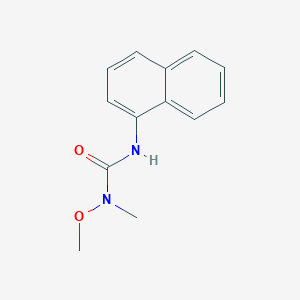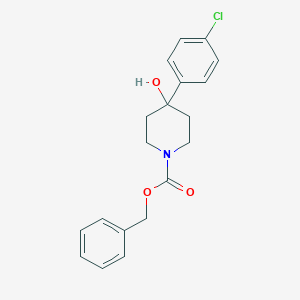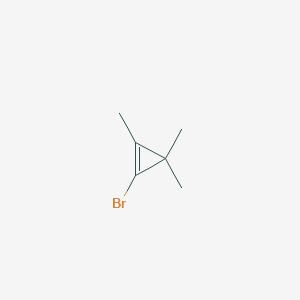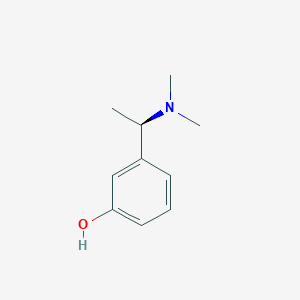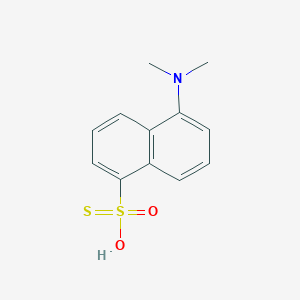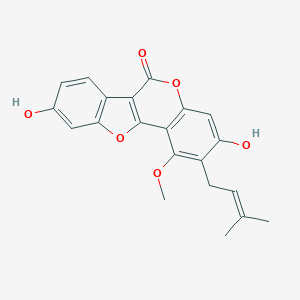
4-(benzyloxy)-2-méthylbenzaldéhyde
Vue d'ensemble
Description
2-Methyl 4-benzyloxybenzaldehyde (MBOB) is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 70-72°C and a boiling point of 305-307°C. MBOB is widely used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the production of polymers and in the synthesis of polymers and other materials. In addition, it is used in the production of polysaccharides, polyamides, and polyesters.
Applications De Recherche Scientifique
Synthèse de dérivés de chalcone
Les chalcones sont un groupe de composés organiques ayant diverses activités pharmacologiques. 4-(benzyloxy)-2-méthylbenzaldéhyde est utilisé dans la synthèse de nouveaux dérivés de chalcone, qui ont montré une activité antimicrobienne prometteuse . Ces dérivés sont synthétisés par couplage avec divers aldéhydes aromatiques substitués et sont caractérisés par leurs données spectrales. L'activité antimicrobienne est évaluée à l'aide de méthodes telles que la méthode de diffusion sur agar.
Activité antimicrobienne
Le composé sert de précurseur dans la synthèse de molécules ayant des propriétés antimicrobiennes. Des recherches indiquent que des dérivés de This compound ont été testés contre diverses souches bactériennes, montrant un potentiel significatif pour lutter contre les infections microbiennes .
Propriétés antioxydantes
Des dérivés de This compound ont été évalués pour leur activité antioxydante. Ceci est généralement évalué à l'aide de modèles tels que le test de la diphénylpicrylhydrazine (DPPH), l'acide ascorbique étant souvent utilisé comme standard de comparaison . Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, qui est impliqué dans diverses maladies.
Catalyse et synthèse asymétrique
Le composé est utilisé en synthèse asymétrique et en catalyse. Il sert de bloc de construction chiral dans la synthèse de composés biologiquement actifs, y compris les produits naturels et les produits pharmaceutiques. Son rôle en catalyse est essentiel pour améliorer les vitesses de réaction et la sélectivité envers les produits souhaités.
Développement de médicaments
Dans le domaine du développement de médicaments, This compound est un intermédiaire précieux. Il contribue à la formation structurale des molécules médicamenteuses, en particulier dans le développement de nouveaux agents thérapeutiques avec des applications potentielles dans le traitement de diverses conditions de santé.
Agent dépigmentant
Ce composé a également trouvé une utilisation comme agent dépigmentant. Il est impliqué dans la synthèse d'agents qui peuvent modifier la pigmentation, ce qui a des applications en dermatologie pour des affections telles que l'hyperpigmentation .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPJBJWJCZBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374913 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101093-56-5 | |
| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101093-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


